molecular formula C13H18BN3O2 B582415 2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1239481-05-0

2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B582415
CAS No.: 1239481-05-0
M. Wt: 259.116
InChI Key: CARNXRHOIGMOQD-UHFFFAOYSA-N
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Description

2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features both an azide group and a boronate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(bromomethyl)phenylboronic acid with sodium azide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under mild heating conditions. The azide group is introduced via nucleophilic substitution, replacing the bromine atom with an azide group .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide group .

Scientific Research Applications

Mechanism of Action

The azide group in 2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can release nitrogen gas upon thermal or photolytic activation, forming highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, leading to the formation of new covalent bonds. This reactivity underlies its use as a cross-linker in polymer chemistry and as a tool in bioorthogonal labeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both an azide group and a boronate ester. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds .

Properties

IUPAC Name

2-[4-(azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)11-7-5-10(6-8-11)9-16-17-15/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARNXRHOIGMOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676993
Record name 2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239481-05-0
Record name 2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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